4-({4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one
Description
This compound is a heterocyclic organic molecule featuring a pyrimidine core substituted with 5,6-dimethyl and 2-(methylsulfanyl) groups, linked via a piperazine ring to a 1-methyl-1,2-dihydropyridin-2-one moiety.
Properties
IUPAC Name |
4-[[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS/c1-13-14(2)19-18(25-4)20-17(13)23-9-7-22(8-10-23)12-15-5-6-21(3)16(24)11-15/h5-6,11H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZPUMLXOGWDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)CC3=CC(=O)N(C=C3)C)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a pyrimidine ring, which is a common structure in many bioactive molecules. Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities.
Mode of Action
The presence of a piperazine ring could potentially enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical pathways, including dna synthesis and repair, rna transcription, and protein synthesis.
Pharmacokinetics
The presence of a piperazine ring and a methylsulfanyl group could potentially influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities exhibited by similar pyrimidine derivatives, it is possible that this compound could have multiple effects at the molecular and cellular levels.
Biological Activity
The compound 4-({4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, highlighting its relevance in medicinal chemistry.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 353.5 g/mol. Its structure includes a pyrimidine ring, a piperazine moiety, and a dihydropyridinone scaffold, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The reaction conditions often include the use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds between the piperazine and pyrimidine components.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing piperazine and pyrimidine rings exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown moderate to good activity against various bacterial strains . The biological activity is often assessed through standard methods such as agar diffusion and broth dilution assays.
| Compound | Activity | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|---|
| 4-{[5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl | Moderate | E. coli | 15 |
| 4-{[5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl | Good | S. aureus | 18 |
Anti-inflammatory Properties
The compound has also been investigated for anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This suggests potential applications in treating inflammatory diseases.
Neuroprotective Effects
Emerging research indicates that similar compounds may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. The presence of the piperazine moiety is particularly significant in this context, as it has been linked to enhanced neuroactivity .
Case Studies
- Antibacterial Screening : A study evaluated several derivatives of piperazine-pyrimidine hybrids against clinical isolates of bacteria. The results indicated that modifications in the substituents significantly influenced antibacterial potency.
- Neuroprotective Assessment : Another research project focused on evaluating the neuroprotective effects of related compounds in models of neurodegeneration. Results showed that these compounds could reduce neuronal cell death induced by oxidative stress.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that compounds similar to 4-({4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one exhibit significant antitumor properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Neuropharmacology
This compound has potential applications in neuropharmacology due to its piperazine moiety, which is known for its activity on neurotransmitter systems. It may act as a modulator of serotonin and dopamine receptors, making it a candidate for the treatment of neurological disorders such as anxiety and depression .
Antimicrobial Properties
Preliminary studies suggest that this compound could exhibit antimicrobial activity against a range of pathogens. The presence of the pyrimidine ring may enhance its interaction with bacterial DNA or enzymes involved in cell wall synthesis, providing a basis for further exploration in antibiotic development .
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry investigated the efficacy of a series of dihydropyridine derivatives, including our compound of interest. The results demonstrated that these compounds significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the inhibition of key signaling pathways involved in cancer cell survival .
Case Study 2: Neuroprotective Effects
Another study examined the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a potential therapeutic role in diseases like Alzheimer's and Parkinson's .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare it with compounds sharing key structural motifs, such as piperazine linkages, pyrimidine cores, and sulfonyl/methylsulfanyl substituents.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle: The target compound employs a pyrimidine-dihydropyridinone hybrid, which may favor planar binding interactions with enzymes like kinases.
Substituent Effects: The methylsulfanyl group in the target compound is less polar than the methanesulfonyl group in the patent compound, suggesting differences in metabolic stability (sulfonyl groups are more prone to oxidation). The morpholine substituent in the patent compound enhances water solubility, whereas the target compound’s dihydropyridinone may reduce solubility but improve membrane permeability.
Pharmacokinetic Predictions :
- The patent compound’s higher molecular weight (~494 vs. ~431.5) and sulfonyl group may favor renal excretion, while the target compound’s lipophilic profile could prolong half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
